![molecular formula C16H15NO B2409974 2-[2-(Propan-2-yl)phenoxy]benzonitrile CAS No. 1036528-69-4](/img/structure/B2409974.png)
2-[2-(Propan-2-yl)phenoxy]benzonitrile
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Description
2-[2-(Propan-2-yl)phenoxy]benzonitrile is a chemical compound with the CAS Number: 1036528-69-4 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 2-(2-isopropylphenoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for 2-[2-(Propan-2-yl)phenoxy]benzonitrile is 1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Chemical Properties
“2-[2-(Propan-2-yl)phenoxy]benzonitrile” has a CAS Number of 1036528-69-4 and a molecular weight of 237.3 .
Synthesis and Preparation
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which include “2-[2-(Propan-2-yl)phenoxy]benzonitrile”. These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Use in Plastics, Adhesives, and Coatings
This compound is important in various industries, including plastics, adhesives, and coatings. It improves these materials’ thermal stability and flame resistance .
Antioxidant Properties
m-Aryloxy phenols, including “2-[2-(Propan-2-yl)phenoxy]benzonitrile”, have applications as antioxidants .
Ultraviolet Absorbers
These compounds are also used as ultraviolet absorbers .
Flame Retardants
m-Aryloxy phenols are used as flame retardants .
Potential Biological Activities
m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
Research in HIV Treatment
The resulting compounds served as intermediates in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV .
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRJLRHWYJHQPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)phenoxy]benzonitrile |
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